

IUPAC nomenclature of 1-Bromo-1-phenylpropan-2-one and related isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-1-phenylpropan-2-one**

Cat. No.: **B1265792**

[Get Quote](#)

An In-Depth Technical Guide on the IUPAC Nomenclature and Properties of **1-Bromo-1-phenylpropan-2-one** and Its Isomers

Introduction

α -Haloketones are a significant class of organic compounds, characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. They serve as versatile synthetic intermediates in a multitude of organic reactions, including nucleophilic substitutions and the synthesis of various heterocyclic compounds. This guide provides a detailed examination of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for **1-Bromo-1-phenylpropan-2-one**, a prominent α -bromoketone, and its key structural isomers. Furthermore, it presents a compilation of their physicochemical data and outlines a standard experimental protocol for their synthesis.

IUPAC Nomenclature

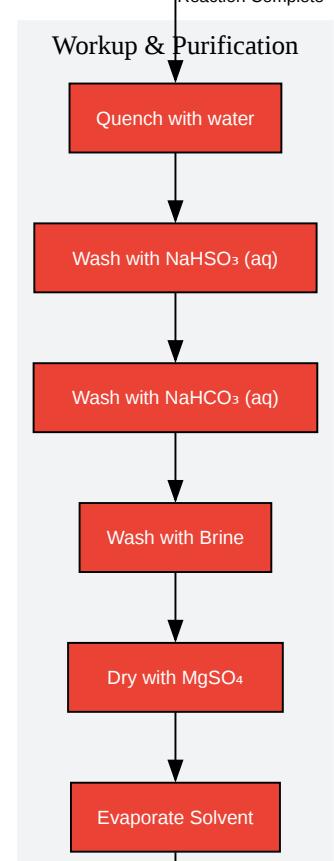
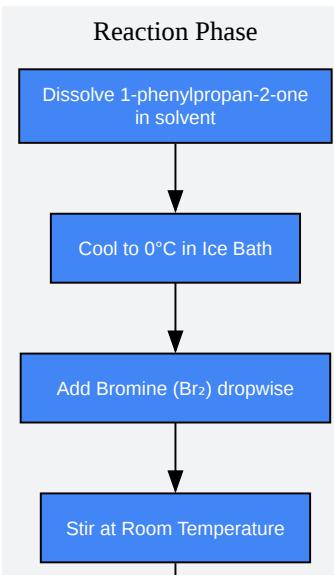
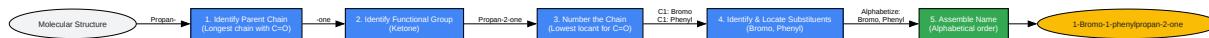
The systematic naming of ketones and their derivatives under IUPAC rules follows a clear, hierarchical process. The fundamental principles involve identifying the longest carbon chain containing the carbonyl group, numbering it to give the carbonyl carbon the lowest possible locant, and appending the suffix "-one".

Nomenclature of 1-Bromo-1-phenylpropan-2-one

The IUPAC name **1-Bromo-1-phenylpropan-2-one** is derived as follows:

- Identify the Parent Chain: The longest continuous carbon chain containing the carbonyl group has three carbon atoms, making it a derivative of propane.
- Identify the Principal Functional Group: The presence of a ketone (C=O) group makes the parent structure a propanone.
- Number the Carbon Chain: The chain is numbered from the end nearest to the carbonyl group. In this case, numbering from right to left gives the carbonyl carbon the locant '2'. Thus, the base name is propan-2-one.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Identify and Locate Substituents:
 - A bromine atom is attached to carbon 1. This is named as a "1-bromo" prefix.
 - A phenyl group (C₆H₅) is also attached to carbon 1. This is named as a "1-phenyl" prefix.
- Assemble the Full Name: The substituents are listed alphabetically (bromo before phenyl) before the parent name. This results in the final IUPAC name: **1-Bromo-1-phenylpropan-2-one**.

The molecule contains a chiral center at carbon 1 (C1), as it is bonded to four different groups: a bromine atom, a phenyl group, a hydrogen atom, and an acetyl group (-COCH₃). Therefore, it can exist as a pair of enantiomers, which are designated (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The specific stereoisomer can be named, for example, (1R)-**1-bromo-1-phenylpropan-2-one**.[\[4\]](#)



Purified 1-Bromo-1-phenylpropan-2-one

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Naming Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 3. Video: IUPAC Nomenclature of Ketones [jove.com]
- 4. (1R)-1-bromo-1-phenylpropan-2-one | C9H9BrO | CID 40510330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC nomenclature of 1-Bromo-1-phenylpropan-2-one and related isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265792#iupac-nomenclature-of-1-bromo-1-phenylpropan-2-one-and-related-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com